molecular formula C12H16N4O5S B2585740 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide CAS No. 338422-91-6

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2585740
CAS No.: 338422-91-6
M. Wt: 328.34
InChI Key: SOGNZKZUBXHNKJ-GBMJPCLJSA-N
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Description

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitropropene-methoxyimino moiety attached to a dimethyl-substituted benzenesulfonamide core. The compound’s structure features a conjugated enamine system (C=N–N=O) with a nitro group at the β-position and a methoxyimino group at the γ-position, which may confer unique electronic and steric properties. Sulfonamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name

4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASDKUNHNOAMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzene-1-sulfonamide with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the methoxyimino intermediate, which is then reacted with 2-nitroprop-1-en-1-ylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitrogen oxides.

Scientific Research Applications

4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The nitro group in the target compound and ’s analog may enhance electrophilicity, favoring interactions with biological targets .
  • Enamine systems (C=N–N=O) in the target compound contrast with enones (C=O) in , affecting conjugation and reactivity.

Biological Activity

The compound 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and vascular biology. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a sulfonamide group, a nitropropene moiety, and a methoxyimino substituent. Its molecular formula is C13H15N3O5SC_{13}H_{15}N_{3}O_{5}S with a molar mass of 305.34 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

Anticancer Activity

Research has indicated that nitrobenzoate-derived compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that nitrobenzoate derivatives could suppress metastatic activity by inhibiting specific glycoproteins involved in tumor-cell-induced platelet aggregation .

Table 1: Summary of Anticancer Activities

Compound NameMechanism of ActionCancer TypeReference
X8Inhibition of endothelial cell mobility and tube formationVarious cancers
IMB5476Induction of apoptosis and inhibition of proliferationBreast cancer

Antiangiogenic Effects

The compound has also shown promise as an antiangiogenic agent. Antiangiogenesis is crucial in cancer therapy as it inhibits the growth of new blood vessels that supply tumors. Studies using zebrafish models have demonstrated that related nitrobenzoate compounds can disrupt vascular development by impairing endothelial cell migration and proliferation, which are essential for angiogenesis .

Case Study: Zebrafish Model Analysis

In a notable study, treatment with a nitrobenzoate derivative resulted in:

  • Decreased intersegmental vessel (ISV) growth.
  • Reduced sprouting and loop formation of caudal vein plexus (CVP) endothelial cells.
  • Downregulation of vascular markers indicating impaired angiogenesis .

Pharmacological Profile

The pharmacological profile of this compound suggests it may function as both an anticancer agent and an antiangiogenic drug. Its ability to modulate key signaling pathways involved in vascular development positions it as a candidate for further research in therapeutic applications.

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through comprehensive toxicological studies. The compound's sulfonamide nature necessitates caution due to potential allergic reactions or adverse effects associated with sulfonamide antibiotics.

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